Class-Level Evidence: Sulfonamide Boronic Acids as Superior AmpC β-Lactamase Inhibitors
A foundational study on sulfonamide boronic acids as β-lactamase inhibitors demonstrates a clear class advantage over carboxamide analogs. The sulfonamide series exhibits high ligand efficiencies (up to 0.91) and Ki values ranging down to 25 nM [1]. A key example shows that replacing a carboxamide with a sulfonamide in a smaller analog resulted in a 23-fold improvement in potency (Ki = 789 nM vs. 18.5 μM for the carboxamide congener) [1]. While N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a member of this class, its specific Ki against AmpC has not been reported in this study.
| Evidence Dimension | AmpC β-Lactamase Inhibition (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in this study. |
| Comparator Or Baseline | Compound 3 (sulfonamide boronic acid) Ki = 789 nM; Compound 3c (carboxamide analog) Ki = 18.5 μM |
| Quantified Difference | 23-fold improvement in potency for the sulfonamide analog |
| Conditions | In vitro enzyme inhibition assay against AmpC β-lactamase |
Why This Matters
This class-level evidence suggests that N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, by virtue of its sulfonamide core, may possess a similar potency advantage over carboxamide-based inhibitors, making it a preferred building block for developing β-lactamase inhibitors.
- [1] Eidam, O., Romagnoli, C., Caselli, E., et al. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 2010, 53(21), 7852-7863. View Source
